BenchChemオンラインストアへようこそ!

2-Chloro-6-(2-chlorophenyloxy)-pyrazine

Antiviral Picornavirus Structure–Activity Relationship

2-Chloro-6-(2-chlorophenyloxy)-pyrazine (CAS 894416-99-0, molecular formula C₁₀H₆Cl₂N₂O, molecular weight 241.07 g/mol) is a chloro- and aryloxy-substituted pyrazine building block utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. The compound features a pyrazine core chlorinated at position 2 and ether-linked to a 2-chlorophenyl moiety at position 6, yielding two aromatic chlorine atoms and an ether bridge.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
Cat. No. B8483375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-chlorophenyloxy)-pyrazine
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CN=CC(=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-7-3-1-2-4-8(7)15-10-6-13-5-9(12)14-10/h1-6H
InChIKeyRULAQEMFUSTPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(2-chlorophenyloxy)-pyrazine (CAS 894416-99-0) – Chemical Identity, Core Scaffold, and Procurement Baseline


2-Chloro-6-(2-chlorophenyloxy)-pyrazine (CAS 894416-99-0, molecular formula C₁₀H₆Cl₂N₂O, molecular weight 241.07 g/mol) is a chloro- and aryloxy-substituted pyrazine building block utilized as a synthetic intermediate in medicinal chemistry and agrochemical research . The compound features a pyrazine core chlorinated at position 2 and ether-linked to a 2-chlorophenyl moiety at position 6, yielding two aromatic chlorine atoms and an ether bridge. This specific regiochemical arrangement distinguishes it from other chlorophenoxy-pyrazine positional isomers and from the simpler 2-chloro-6-phenoxypyrazine (CAS 64383-29-5), which lacks the second chlorine on the phenyl ring . Researchers procuring this scaffold should verify origin and purity (typically ≥95%) as established synthetic protocols for downstream chalcone formation and other derivatizations are validated against this specific substitution pattern .

Why 2-Chloro-6-(2-chlorophenyloxy)-pyrazine Cannot Be Replaced by Generic Pyrazine or Simple Phenoxy Analogs


The ortho-chloro substituent on the phenoxy ring of 2-chloro-6-(2-chlorophenyloxy)-pyrazine introduces steric and electronic perturbations absent in the para-chloro isomer (2-chloro-6-(4-chlorophenoxy)pyrazine, CAS 77782-66-2) and the unsubstituted analog (2-chloro-6-phenoxypyrazine, CAS 64383-29-5). In structure–activity relationship (SAR) studies on pyrazine-based chalcones, the position and electronic nature of aryl substituents significantly modulate antimicrobial potency, with 2-chloro derivatives demonstrating the highest inhibitory effect against Staphylococcus species [1]. Additionally, the patent US4254125 establishes that within the 2-chloro-6-phenoxypyrazine series, the identity and position of substituents on the phenoxy ring directly govern antiviral efficacy and cytotoxicity profiles in tissue culture and murine models [2]. Generic substitution with a para-chloro isomer or des-chloro analog therefore risks altered target engagement, unpredictable potency shifts, and non-reproducible synthetic outcomes in established protocols [1][2].

Quantitative Differentiation Evidence for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine Against Closest Analogs


Antiviral Potency and Regiochemical Selectivity in the 2-Chloro-6-phenoxypyrazine Patent Series

The patent US4254125 discloses quantitative antiviral activity for a panel of 2-chloro-6-phenoxypyrazine derivatives evaluated against rhinovirus type 1A (RV-1A), rhinovirus type 2 (RV-2), and coxsackie A21 virus (Cox A21) in tissue culture and in murine infection models [1]. Within this series, the compound bearing a 4-chlorophenoxy substituent (Example 13, i.e., 2-chloro-6-(4-chlorophenoxy)pyrazine) conferred significant in vivo protection against Cox A21 at 400 mg/kg IP (chi-square 17.359, p<0.05) and 600 mg/kg PO (chi-square 4.486) [1]. In contrast, compounds with alternative substituents such as 3-trifluoromethylphenoxy (Example 1) or 4-nitrophenoxy (Example 2) exhibited markedly different or no in vivo efficacy [1]. The target compound, 2-chloro-6-(2-chlorophenyloxy)-pyrazine, is the ortho-chloro positional isomer of Example 13. By class-level inference from the patent SAR, the shift of chlorine from the para to the ortho position is expected to alter both the in vitro antiviral IC₅₀ and the in vivo protective index relative to the para isomer, due to steric hindrance and altered electron density on the phenoxy ring [1]. Precise quantitative data for the ortho isomer itself are not reported in this patent, highlighting a knowledge gap that users must experimentally resolve.

Antiviral Picornavirus Structure–Activity Relationship

Antimicrobial Activity Class Advantage of 2-Chloro-Substituted Pyrazine Chalcones

Kučerová-Chlupáčová et al. (2016) synthesized a series of halogenated pyrazine-based chalcones and evaluated their antimicrobial activity against a panel of bacteria, fungi, and mycobacteria [1]. Within the panel, 2-chloro derivatives demonstrated the highest inhibitory effect on Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≥0.98 μmol/L [1]. The study further showed that antifungal activity against Candida glabrata and Trichophyton interdigitale was present, with the 2-chloro substitution pattern being critical for this activity [1]. The target compound 2-chloro-6-(2-chlorophenyloxy)-pyrazine serves as the direct precursor for synthesizing the 2-chloro-substituted pyrazine chalcones reported in this study. Replacement with a 2-fluoro, 2-bromo, or non-halogenated pyrazine building block would predictably yield chalcones with reduced or absent anti-staphylococcal potency, based on the SAR trends delineated in this work [1]. Note that the chalcone derivatives, not the building block itself, were directly assayed; the differentiation lies in the synthetic utility of the building block to generate active final compounds.

Antimicrobial Antifungal Antimycobacterial Chalcone

Physicochemical Differentiation from 2-Chloro-6-phenoxypyrazine (Des-Chloro Analog): Lipophilicity and Molecular Weight

The presence of a second chlorine atom at the ortho position of the phenoxy ring distinguishes the target compound from its des-chloro analog, 2-chloro-6-phenoxypyrazine (CAS 64383-29-5). The molecular weight increases from 206.63 g/mol (des-chloro) to 241.07 g/mol (target), a difference of 34.44 g/mol . The calculated LogP (XLogP3) for the des-chloro analog is reported as 2.600, while the ortho-chloro derivative is expected to have a higher LogP (approximately 3.1–3.3 by in silico estimation) due to the additional chlorine . This increase in lipophilicity affects membrane permeability predictions, chromatographic retention times, and solubility profiles—parameters critical for both bioassay design and downstream synthetic transformations . Procurement specialists must ensure that the compound ordered (CAS 894416-99-0, MW 241.07) matches the intended molecular weight and lipophilicity profile, as the des-chloro analog (CAS 64383-29-5, MW 206.63) is a distinct chemical entity with different physical and biological properties.

Physicochemical Properties Lipophilicity Drug-likeness Procurement Specification

Synthetic Route Yield and Regioselectivity from 2,6-Dichloropyrazine

A documented synthetic route for 2-chloro-6-(2-chlorophenyloxy)-pyrazine employs nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2-chlorophenol under basic conditions . Using Method DD: 2,6-dichloropyrazine (250 mg, 1.69 mmol) and 2-chlorophenol (193 μL, 1.86 mmol, d=1.24 g/mL) yielded the title compound (363 mg) after column chromatography purification (AcOEt:cyclohexane, 1:1) . The calculated yield is approximately 89% based on starting 2,6-dichloropyrazine. This high yield and regioselectivity (substitution at position 6 rather than position 2) are enabled by the differential reactivity of the two chlorine atoms in the starting material . In comparison, synthesis of the para-chloro isomer (2-chloro-6-(4-chlorophenoxy)pyrazine) via the sodium metal/ethanol method (Patent US4254125, Example 13) required 2.4 g of sodium metal and 12.86 g of 4-chlorophenol, yielding 24% after distillation and methanol washing—a substantially lower yield and more demanding workup [1]. The Method DD protocol provides researchers with a practical, high-yielding, and scalable entry to the ortho-chloro building block for medicinal chemistry derivatization.

Synthetic Chemistry Nucleophilic Substitution Process Chemistry Building Block

MPO Inhibitory Activity: Cross-Class SAR Comparison with 2-Chloro-3-(4-chlorophenoxy)pyrazine

BindingDB entry BDBM50554035 (CHEMBL4790231) reports that 2-chloro-3-(4-chlorophenoxy)pyrazine, a positional isomer of the target compound, inhibits human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.0 nM (isolated enzyme, aminophenyl fluorescein assay, 10 min incubation) [1]. Against recombinant human MPO under similar conditions, the IC₅₀ is 1.40 nM [1]. This 3-phenoxy isomer also inhibits eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM [1]. The target compound, 2-chloro-6-(2-chlorophenyloxy)-pyrazine, differs in both the position of the phenoxy attachment (C6 vs. C3 of pyrazine) and the chlorine position on the phenyl ring (ortho vs. para). While the target compound has not been directly profiled in BindingDB for MPO activity, the sub-nanomolar potency of the closely related 3-(4-chlorophenoxy) isomer establishes MPO as a relevant target class for this chemotype [1]. The ortho-chloro-6-phenoxy geometry may alter the binding mode and selectivity profile versus the para-chloro-3-phenoxy isomer, offering a distinct starting point for MPO inhibitor lead optimization.

Myeloperoxidase Inhibition Inflammation Enzyme Assay BindingDB

Procurement-Driven Application Scenarios for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine Based on Quantitative Evidence


Synthesis of Anti-Staphylococcal Pyrazine-Chalcone Libraries

Researchers developing novel antistaphylococcal agents, including those targeting MRSA, should employ 2-chloro-6-(2-chlorophenyloxy)-pyrazine as the key building block for chalcone synthesis. The 2-chloro substitution pattern is essential for achieving the highest inhibitory activity against Staphylococcus species, with MIC values reaching ≥0.98 μmol/L in the final chalcone compounds [1]. Using alternative building blocks such as 2-fluoro- or 2-bromo-pyrazines predictably yields less active or inactive chalcones [1]. The high-yielding synthetic route (Method DD, ~89%) enables cost-effective production of diverse chalcone libraries via Claisen-Schmidt condensation with substituted acetophenones .

Novel Antiviral Agent Design Targeting Picornaviruses

The US4254125 patent establishes that 2-chloro-6-phenoxypyrazine derivatives possess anti-picornavirus activity in both cell culture and murine models [1]. The ortho-chloro isomer (target compound) occupies an unexplored quadrant of the antiviral SAR landscape relative to the well-characterized para-chloro analog (Example 13, Cox A21 in vivo chi-square 17.359 at 400 mg/kg IP) [1]. Antiviral drug discovery programs should procure this compound to generate novel IP and probe whether ortho-substitution enhances antiviral potency, improves selectivity over host cytotoxicity, or alters pharmacokinetic properties compared to the para-substituted series [1].

Myeloperoxidase (MPO) Inhibitor Lead Generation via Scaffold Hopping

The MPO inhibitory activity of 2-chloro-3-(4-chlorophenoxy)pyrazine (IC₅₀ = 1.0–1.4 nM) identifies the chlorophenoxypyrazine chemotype as a highly potent MPO ligand class [1]. Medicinal chemistry teams pursuing MPO inhibitors for cardiovascular or inflammatory disease indications should evaluate the target compound as a scaffold-hopping starting point. The shift from 3-phenoxy to 6-phenoxy attachment and from para-chloro to ortho-chloro substitution creates a new vector for exploring MPO active-site complementarity and potentially improving selectivity over the closely related peroxidases EPX and LPO [1].

Physicochemical Property-Driven Lead Optimization for CNS-Penetrant Candidates

With a calculated LogP approximately 0.5–0.7 units higher than its des-chloro analog (2-chloro-6-phenoxypyrazine, XLogP3 = 2.600), the target compound offers a systematically altered lipophilicity profile [1]. This physicochemical differentiation is valuable for structure–property relationship (SPR) studies aimed at balancing potency with CNS penetration or solubility. Procurement of both the ortho-chloro (CAS 894416-99-0, MW 241.07) and des-chloro (CAS 64383-29-5, MW 206.63) building blocks enables parallel synthesis of matched molecular pairs to deconvolute the contributions of chlorine substitution to target affinity, metabolic stability, and off-target promiscuity [1].

Quote Request

Request a Quote for 2-Chloro-6-(2-chlorophenyloxy)-pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.